2-[(butylamino)methyl]quinazolin-4(3H)-one
Description
Historical Context and Evolution of Quinazolinone Research
The history of quinazoline (B50416) chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869. biomedpharmajournal.org A significant milestone in the synthesis of the more common 4(3H)-quinazolinone isomer was the Niementowski quinazolinone synthesis, a method involving the reaction of anthranilic acid with amides. researchgate.net Since these early discoveries, research into quinazolinones has evolved significantly.
Initially, the focus was on fundamental synthesis and characterization. However, the discovery of the sedative and hypnotic properties of methaqualone, a 2-methyl-3-o-tolyl-quinazolin-4(3H)-one, in the mid-20th century, dramatically shifted the research trajectory towards medicinal applications. nih.govmdpi.com This discovery spurred extensive investigation into the structure-activity relationships (SAR) of quinazolinone derivatives, particularly their effects on the central nervous system. mdpi.com In subsequent decades, the scope of research broadened exponentially, revealing that the quinazolinone scaffold is a "privileged structure" capable of interacting with a wide array of biological targets, leading to the exploration of its potential as an anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agent. mdpi.comscirp.org
Structural Features of the Quinazolin-4(3H)-one Scaffold and its Significance in Chemical Biology
The quinazolin-4(3H)-one core consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, which contains a carbonyl group and two nitrogen atoms at positions 1 and 3. mdpi.com This bicyclic, heteroaromatic structure possesses several key features that contribute to its significance in chemical biology:
Structural Rigidity and Planarity: The fused ring system provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space, facilitating specific interactions with biological macromolecules like enzymes and receptors.
Hydrogen Bonding Capability: The presence of the N-H group (at position 3) and the carbonyl group (at position 4) allows the scaffold to act as both a hydrogen bond donor and acceptor, which is crucial for binding to the active sites of many biological targets. mdpi.com
Multiple Sites for Substitution: The quinazolinone ring has several positions (notably 2, 3, 6, 7, and 8) where various chemical moieties can be introduced. This allows for extensive structural diversification, enabling medicinal chemists to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. nih.gov
These structural attributes make the quinazolin-4(3H)-one scaffold a versatile template for designing targeted therapies. Its ability to mimic endogenous ligands and fit into specific binding pockets has led to its use in the development of kinase inhibitors, receptor modulators, and other classes of therapeutic agents. mdpi.com
Overview of Academic Research Trajectories for Quinazolinone Derivatives
Academic research on quinazolinone derivatives has followed several major trajectories, often driven by pressing therapeutic needs. The diverse biological activities demonstrated by this class of compounds have established it as a significant pharmacophore in drug discovery.
| Research Area | Description | Key Findings and Examples |
| Anticancer Activity | Quinazolinone derivatives are widely studied for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. | Development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib. Other derivatives show activity by inhibiting tubulin polymerization or acting as PARP1 inhibitors. nih.govmdpi.comnih.gov |
| Anticonvulsant Activity | Following the discovery of methaqualone, extensive research has focused on developing safer quinazolinone-based anticonvulsants. | Derivatives are designed to modulate GABA-A receptors. Studies show that substitution patterns at positions 2 and 3 are critical for anticonvulsant potency. nih.govmdpi.comresearchgate.net |
| Antimicrobial Activity | The scaffold has been functionalized to create agents effective against a range of pathogens. | Various derivatives have shown significant in vitro activity against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.neteco-vector.comnih.gov |
| Anti-inflammatory Activity | Research has explored the potential of quinazolinones to modulate inflammatory pathways. | Some 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated potent anti-inflammatory and analgesic properties in preclinical models. researchgate.net |
Modern research continues to explore novel applications, employing advanced techniques like computational modeling and molecular docking to design new derivatives with enhanced potency and selectivity for specific biological targets. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(butylaminomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c1-2-3-8-14-9-12-15-11-7-5-4-6-10(11)13(17)16-12/h4-7,14H,2-3,8-9H2,1H3,(H,15,16,17) |
InChI Key |
HQSGFHJVZVPXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
The Compound 2 Butylamino Methyl Quinazolin 4 3h One
General Synthetic Strategies for the Quinazolin-4(3H)-one Nucleus
The construction of the quinazolin-4(3H)-one core is a well-established area of organic synthesis, with both classical and modern methodologies available to chemists. These strategies offer various pathways to access the fundamental bicyclic structure, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov
Classical Reaction Pathways for Quinazolinone Core Formation
Historically, the synthesis of the quinazolin-4(3H)-one nucleus has relied on several key transformations involving readily available starting materials. These classical methods, while sometimes requiring harsh conditions, remain valuable for their reliability and scalability.
One of the earliest and most fundamental approaches involves the condensation of anthranilic acid derivatives with a source of carbon and nitrogen. For instance, the reaction of anthranilic acid with cyanides, known as the Griess synthesis, was one of the first reported methods for preparing quinazolinones. nih.gov Another widely used classical method is the condensation of N-acylanthranilic acids with primary amines or ammonia. nih.gov This approach involves heating the N-acylanthranilic acid with the appropriate amine, leading to cyclization and the formation of the quinazolinone ring.
The use of 2-aminobenzamides as precursors is also a cornerstone of classical quinazolinone synthesis. These compounds can be cyclized with various reagents, such as aldehydes, alcohols, esters, and carboxylic acids, often under harsh reaction conditions. mdpi.com The reaction of 2-aminobenzamide with aldehydes, for example, is a common method to produce 2-substituted quinazolin-4(3H)-ones. nih.govnih.gov
Furthermore, isatoic anhydride, a derivative of anthranilic acid, serves as a versatile starting material. It can react with a variety of nitrogen sources and carbon electrophiles in one-pot procedures to yield highly functionalized quinazolin-4(3H)-ones. nih.govrsc.org
Modern Advancements in Quinazolinone Synthesis
In recent years, significant efforts have been directed towards developing more efficient, milder, and environmentally friendly methods for quinazolinone synthesis. These modern advancements often utilize transition-metal catalysis, organocatalysis, and novel reaction media to improve yields and expand substrate scope.
Transition-metal-catalyzed reactions have emerged as powerful tools for quinazolinone synthesis. ujpronline.com Palladium- and copper-catalyzed cross-coupling reactions have been extensively explored. organic-chemistry.org For example, copper-catalyzed reactions of 2-halobenzamides with nitriles or 2-arylindoles with amines provide convenient routes to quinazolin-4(3H)-ones. organic-chemistry.org Palladium-catalyzed three-component coupling reactions of N-substituted anthranilamides with isocyanides and arylboronic acids have also been developed. organic-chemistry.org
Organocatalysis has also gained prominence as a metal-free alternative. nih.gov Catalysts such as p-toluenesulfonic acid, organic-chemistry.org triethanolamine, nih.gov and even thiamine hydrochloride frontiersin.org have been employed to promote the cyclization of various precursors into the quinazolinone core. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.
Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in many quinazolinone syntheses. rsc.orgujpronline.com Additionally, the use of greener reaction media, such as water, has been explored to develop more sustainable protocols. nih.gov Other modern approaches include oxidative cyclization reactions, mdpi.comujpronline.comfrontiersin.org domino reactions, nih.govorganic-chemistry.org and mechanochemical synthesis. frontiersin.org
Specific Synthetic Approaches to this compound
The synthesis of the target compound, this compound, requires the specific incorporation of the butylamino side chain at the 2-position of the quinazolinone ring. This is typically achieved by first installing a reactive handle at the 2-position, which can then be displaced by butylamine.
Precursor Compounds and Reaction Conditions for the Butylamino Side Chain Incorporation
A key intermediate for the synthesis of this compound is 2-(chloromethyl)quinazolin-4(3H)-one. This precursor provides an electrophilic chloromethyl group at the 2-position, which is susceptible to nucleophilic substitution by primary amines like butylamine. nih.govnih.govresearchgate.net
The synthesis of 2-(chloromethyl)quinazolin-4(3H)-one can be achieved from anthranilic acid derivatives. An improved one-step synthesis involves the reaction of o-anthranilic acids with chloroacetonitrile. nih.govnih.gov This intermediate can then be reacted with butylamine to afford the desired product. The reaction conditions for this nucleophilic substitution typically involve stirring the 2-(chloromethyl)quinazolin-4(3H)-one with butylamine in a suitable solvent.
| Precursor | Reagent | Product |
| 2-(chloromethyl)quinazolin-4(3H)-one | Butylamine | This compound |
Optimization of Synthetic Yields and Purity Profiles
Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize the yield and purity of the final product. For the initial synthesis of the 2-(chloromethyl)quinazolin-4(3H)-one precursor, optimization of conditions for various substituted anthranilic acids has been reported to improve yields. researchgate.net
In the subsequent reaction with butylamine, factors such as the choice of solvent, reaction temperature, and reaction time can significantly impact the outcome. The stoichiometry of the reactants is also crucial; using an excess of butylamine can help drive the reaction to completion but may complicate the purification process. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.
Derivatization Strategies for Enhancing Molecular Diversity around this compound
The this compound scaffold offers several positions for further derivatization, allowing for the generation of a diverse library of analogs. These modifications can be made to the quinazolinone core or the butylamino side chain.
Substituents can be introduced onto the benzene ring of the quinazolinone nucleus by starting with appropriately substituted anthranilic acids. For example, using 5-bromo-2-aminobenzoic acid or 5-nitro-2-aminobenzoic acid would lead to the corresponding 6-bromo- or 6-nitro-substituted 2-[(butylamino)methyl]quinazolin-4(3H)-ones. nih.gov
The nitrogen at the 3-position of the quinazolinone ring can also be functionalized. This is often achieved by reacting the N-unsubstituted quinazolinone with various electrophiles.
Modifications at the N-3 Position of the Quinazolinone Ring
The nitrogen at the 3-position of the quinazolin-4(3H)-one ring is a common site for chemical modification to produce a variety of analogues. A general approach to introduce substituents at this position involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with a primary amine.
For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones can be achieved by first reacting anthranilic acid with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then treated with various amino-containing moieties to yield the desired N-3 substituted quinazolinones. This catalyst-free synthesis is typically optimized by careful selection of the solvent and reaction temperature.
Another versatile method for the synthesis of 2-amino-3-substituted quinazolinones utilizes a multi-component reaction strategy. This one-pot process involves the reaction of isatoic anhydride, an amine, and an electrophilic cyanating agent, such as N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com This reaction proceeds through a series of steps including the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, followed by ring opening, decarboxylation, and subsequent cyclization to form the quinazolinone ring with the desired substitution at the N-3 position. aurigeneservices.com While aromatic amines can be used in this reaction, they have been observed to afford lower yields compared to aliphatic amines. aurigeneservices.com
Furthermore, tricyclic 4(3H)-quinazolinone derivatives can be prepared by the condensation of substituted anthranilic acids with chloro-acyl chlorides. nih.gov The resulting N-acyl-anthranilic acids are then reacted with acetic anhydride to form benzoxazinone intermediates, which upon condensation with selected amines, yield the corresponding tricyclic quinazolinones with substituents at the N-3 position. nih.gov
While these methods have been established for a range of 2-substituted quinazolinones, their application to a 2-[(butylamino)methyl] scaffold would require further experimental validation.
Structural Variations of the Aminomethyl Side Chain at C-2
The aminomethyl side chain at the C-2 position of the quinazolin-4(3H)-one core is another key site for structural modification. A series of novel 2-(aminomethyl)quinazolin-4(3H)-one derivatives have been synthesized to explore the impact of different amine moieties at this position.
A common synthetic route starts from methyl anthranilate, which is first reacted with chloroacetonitrile to yield methyl 2-((cyanomethyl)amino)benzoate. This intermediate is then treated with a solution of hydrogen chloride in methanol to form a methyl ester hydrochloride salt. The subsequent reaction with ammonium chloride in ethanol under reflux conditions leads to the formation of 2-(chloromethyl)quinazolin-4(3H)-one. This key intermediate serves as a precursor for the introduction of various amines.
The final step involves the nucleophilic substitution of the chlorine atom by a range of primary and secondary amines to afford the desired 2-(aminomethyl)quinazolin-4(3H)-one derivatives. This method has been successfully employed to synthesize analogues with different alkyl and cyclic amine side chains.
| Amine | Resulting C-2 Side Chain |
|---|---|
| n-Butylamine | (butylamino)methyl |
| Pyrrolidine | pyrrolidin-1-ylmethyl |
| Piperidine | piperidin-1-ylmethyl |
| Morpholine (B109124) | morpholinomethyl |
The synthesis of these compounds typically proceeds with good yields, demonstrating the versatility of this synthetic approach for creating a library of 2-(aminomethyl)quinazolin-4(3H)-one analogues.
Spectroscopic and Chromatographic Methods for Structural Characterization
The structural elucidation of this compound and its analogues is accomplished through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, purity, and stability of the synthesized compounds.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for the structural confirmation of quinazolinone derivatives. nih.gov In the 1H NMR spectra of 2-(aminomethyl)quinazolin-4(3H)-ones, characteristic signals are observed for the aromatic protons of the quinazolinone ring, the methylene protons of the aminomethyl side chain, and the protons of the specific amine moiety. researchgate.net Similarly, the 13C NMR spectra provide information on the carbon framework of the molecule, with distinct chemical shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the aminomethyl side chain. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectra of quinazolin-4(3H)-ones typically show characteristic absorption bands for the N-H and C=O stretching vibrations of the quinazolinone ring, as well as C-H and C-N stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further confirms the elemental composition of the molecules. rsc.org The fragmentation patterns can offer valuable insights into the structure of the compounds. researchgate.net
| Technique | Information Obtained |
|---|---|
| 1H NMR | Proton environment and connectivity |
| 13C NMR | Carbon skeleton of the molecule |
| IR Spectroscopy | Presence of functional groups |
| Mass Spectrometry | Molecular weight and fragmentation pattern |
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, purification, and quantitative analysis of quinazolinone derivatives. nih.govtandfonline.com Reversed-phase HPLC, using columns such as C18, is commonly employed to assess the purity of the synthesized compounds and to monitor the progress of chemical reactions. nih.gov The choice of mobile phase and detector (e.g., UV-Vis) is optimized for the specific compounds being analyzed.
Gas Chromatography (GC): GC can also be utilized for the analysis of volatile quinazolinone derivatives. The selection of an appropriate column and temperature program is crucial for achieving good separation of the components in a mixture.
These analytical methods are indispensable for the unambiguous characterization and quality control of this compound and its analogues.
Molecular Mechanism of Action and Target Identification Studies for 2 Butylamino Methyl Quinazolin 4 3h One and Derivatives
Investigation of Molecular Interactions at the Enzyme and Receptor Level
The biological activity of quinazolinone derivatives is deeply rooted in their specific interactions with enzymes and receptors at a molecular level. These interactions, which dictate the compounds' efficacy and selectivity, have been extensively characterized through kinetic studies and molecular modeling.
Enzyme Binding and Inhibition Kinetics
Derivatives of the quinazolinone scaffold have been identified as potent inhibitors of several key enzymes. The nature of this inhibition varies, ranging from competitive displacement of a substrate to more complex, slow-onset, tight-binding mechanisms.
For instance, certain pyrrolo[3,2-f]quinazoline derivatives demonstrate potent, slow-onset, tight-binding inhibition of Escherichia coli Dihydrofolate Reductase (DHFR). sums.ac.ir One such derivative, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, inhibits the enzyme with a Kᵢ value of 7.42 ± 0.92 nM by competitively displacing the dihydrofolic acid substrate. sums.ac.ir This compound also exhibits uncompetitive inhibition with respect to NADPH, indicating a higher affinity for the NADPH-bound form of the enzyme. sums.ac.ir In contrast, the parent molecule lacking the (4-aminophenyl)-methyl group does not show this slow-onset characteristic, highlighting the critical role of specific substitutions in the binding kinetics. sums.ac.ir
Other quinazolinone-based compounds have shown significant inhibitory activity against various DHFR enzymes, with IC₅₀ values in the micromolar and even nanomolar range. researchgate.net Similarly, potent inhibition has been observed against kinase enzymes, where derivatives can achieve IC₅₀ values in the low nanomolar range against targets like Epidermal Growth Factor Receptor (EGFR). nih.gov
| Derivative Type | Target Enzyme | Inhibition Constant/IC₅₀ | Inhibition Type |
| Pyrroloquinazoline Derivative | E. coli DHFR | Kᵢ = 7.42 ± 0.92 nM | Slow-onset, Tight-binding, Competitive (vs. DHF), Uncompetitive (vs. NADPH) |
| Quinazolinone-Thiazole Hybrid (Comp. 4f) | Wild-type EGFR | IC₅₀ = 2.17 nM | Not Specified |
| Quinazolinone-Thiazole Hybrid (Comp. 4f) | L858R/T790M Mutant EGFR | IC₅₀ = 2.81 nM | Not Specified |
| Quinazolinone Derivative (Comp. 3e) | E. coli DHFR | IC₅₀ = 0.158 ± 0.01 µM | Not Specified |
| Quinazolinone Derivative (Comp. 3e) | Human DHFR | IC₅₀ = 0.527 ± 0.028 µM | Not Specified |
| 7,8-dialkyl-1,3-diaminopyrroloquinazoline | Fungal DHFR | Kᵢ as low as 7.1 pM | Not Specified |
| 7,8-dialkyl-1,3-diaminopyrroloquinazoline | Human DHFR | Kᵢ as low as 0.1 pM | Not Specified |
Receptor Ligand Binding and Modulation
The primary receptor targets for quinazolinone scaffolds are within the receptor tyrosine kinase (RTK) family, such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). These molecules function as both receptors and enzymes, and quinazolinone derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the signal transduction cascade that promotes cell proliferation and survival. japsonline.com
Structural studies have revealed that these compounds can exhibit dynamic binding modes. For example, crystallographic data of quinazolinone-containing fragments bound to activin receptor-like kinase-2 (ALK2) showed that the compounds can flip between two distinct binding modes within the active site. nih.gov This flexibility allows for tolerance of chemical modifications at various positions on the quinazolinone ring, providing a basis for optimizing potency and selectivity. nih.gov
Identification of Key Amino Acid Residues Involved in Binding
Molecular docking and X-ray crystallography studies have been instrumental in identifying the specific amino acid residues that anchor quinazolinone derivatives to their target proteins. These interactions are predominantly hydrogen bonds and hydrophobic interactions.
For DHFR inhibitors:
Molecular docking studies revealed that amino acids Glu30, Phe31, and Phe34 are crucial for the binding of certain quinazolinone derivatives to human DHFR. nih.gov
Other key interactions for quinazolinone-based inhibitors with DNA gyrase involve residues Glu50, Asn46, Gly77, and Asp136 . researchgate.net
For Kinase inhibitors:
A critical interaction for EGFR inhibition is a hydrogen bond formed between the N1 atom of the quinazoline (B50416) ring and the backbone of Met793 in the hinge region of the ATP binding pocket. japsonline.commdpi.comresearchgate.net
Additional polar interactions with residues like Asp855 can further stabilize the binding. researchgate.net
In CDK2, quinazoline inhibitors are known to interact with the key residue Leu83 in the ATP binding site. researchgate.net Molecular docking of a potent quinazolinone-based CDK2 inhibitor showed hydrogen bonding with the backbone of Leu83 and additional interactions with Gln131 and Asp86 .
For the PqsR receptor, a key virulence factor regulator, quinazolinone analogs form important hydrogen bonds and hydrophobic interactions with residues such as Gln194, Leu207, Ser196, Phe221, and Thr265 . mdpi.com
Specific Molecular Targets Identified for Quinazolinone Scaffolds
Research has successfully identified several specific classes of enzymes that are potently inhibited by compounds featuring the quinazolinone core. These targets are often implicated in cancer and infectious diseases, making quinazolinones a scaffold of high therapeutic interest.
Kinase Enzyme Families (e.g., Tyrosine Kinases, CDK2, HER2, EGFR, VEGFR2)
The quinazoline core is a well-established pharmacophore for kinase inhibition, with several FDA-approved drugs based on this structure. nih.gov These compounds primarily target the ATP-binding site of kinases.
EGFR and HER2: A multitude of 4-anilinoquinazoline (B1210976) derivatives have been developed as potent inhibitors of EGFR and Human Epidermal Growth factor Receptor 2 (HER2). japsonline.com Overexpression of these kinases is linked to numerous cancers. japsonline.com Compounds have been designed to target not only the wild-type EGFR but also mutant forms like T790M that confer resistance to first-generation inhibitors. nih.govjapsonline.com
VEGFR2: As a key mediator of angiogenesis, VEGFR2 is a prime target for cancer therapy. Many quinazoline derivatives have been synthesized as dual inhibitors of both EGFR and VEGFR2, aiming to simultaneously block tumor cell proliferation and the blood supply that feeds the tumor. nih.gov
CDK2: Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle regulation, and its inhibition is a therapeutic strategy for cancers like melanoma. nih.govtandfonline.com Studies have identified quinazolinone-based derivatives that show significant inhibitory action against CDK2, leading to cell cycle arrest. nih.govtandfonline.com
| Compound/Derivative Series | Target Kinase(s) | Reported IC₅₀ / Activity |
| 3-methyl-quinazolinone derivatives | EGFRwt-TK | Potent inhibition, e.g., compound 5l showed 31.21% inhibition at 10 µM |
| Quinazoline-Thiazole Hybrid (Comp. 4f) | EGFR (wild-type & mutants) | IC₅₀ = 2.17 nM (WT), 2.81 nM (L858R/T790M), 3.62 nM (L858R/T790M/C797S) |
| Quinazolinone N-acetohydrazide (Comp. 16) | VEGFR-2, FGFR-1, BRAF | IC₅₀ = 0.29 µM (VEGFR-2) |
| Quinazoline-based compounds (5c, 8a) | CDK2 | Significant inhibitory action, leading to S and G2/M phase arrest |
| Sulphonamide benzoquinazolines | EGFR/HER2 | Micromolar IC₅₀ values |
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)
Quinazolinone derivatives also function as antifolates, a class of drugs that interfere with the synthesis of nucleic acids.
Dihydrofolate Reductase (DHFR): This enzyme is a critical target for anticancer and antimicrobial agents. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a necessary precursor for the synthesis of purines and thymidylate. nih.gov Many quinazoline-based molecules are structural analogues of dihydrofolate and act as competitive inhibitors of DHFR. nih.gov They have shown potent activity against DHFR from human, bacterial (S. aureus, E. coli), and fungal sources. researchgate.netacs.org
Thymidylate Synthase (TS): Some quinazoline antifolates are potent inhibitors of TS, another crucial enzyme in the DNA synthesis pathway. Certain series of these compounds show growth-inhibitory effects on cancer cells that can be reversed by thymidine, indicating that TS is the primary molecular target.
Dipeptidyl Peptidase-4 (DPP-4) Enzyme
Quinazolinone derivatives have emerged as a class of compounds with potential antidiabetic properties through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govnih.gov A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity. nih.govnih.govui.ac.idresearchgate.net
In one study, all synthesized compounds in this series demonstrated good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.govnih.gov However, their potency was found to be lower than the established DPP-4 inhibitor, sitagliptin (B1680988), and the lead compound from which they were derived. nih.govnih.govui.ac.idresearchgate.net Molecular docking studies suggested that the reduced bioactivity could be attributed to differences in the binding interactions with the DPP-4 enzyme compared to the lead compound and sitagliptin. nih.govnih.govui.ac.idresearchgate.net Specifically, only one of the synthesized compounds, compound 5f, exhibited an interaction orientation and engagement with amino acid residues that were somewhat similar to those observed for sitagliptin and the lead compound. nih.govui.ac.idresearchgate.net
While these findings are for derivatives and not the specific compound 2-[(butylamino)methyl]quinazolin-4(3H)-one, they highlight the potential of the 2-[(alkylamino)methyl]quinazolin-4-one scaffold to interact with the active site of DPP-4. Further structure-activity relationship (SAR) studies would be necessary to determine the precise inhibitory potential of this compound itself.
Table 1: DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives
| Compound | DPP-4 IC50 (µM) |
| Derivative Series | 1.4621 - 6.7805 |
Note: Data is for a series of derivatives and not this compound itself.
Penicillin-Binding Proteins (PBPs)
The 4(3H)-quinazolinone core has been identified as a novel scaffold for the development of antibacterial agents that target penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the synthesis of the bacterial cell wall. mdpi.com A notable discovery in this area was a 4(3H)-quinazolinone derivative, identified through in silico screening, which demonstrated antibacterial activity against Staphylococcus aureus. nih.gov
This class of compounds has a unique mechanism of action, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA's resistance to many β-lactam antibiotics is due to its acquisition of PBP2a, a PBP that has a low affinity for these drugs. nih.gov Certain quinazolinone derivatives have been shown to bind to an allosteric site on PBP2a. nih.govnih.gov This binding event induces a conformational change that opens the active site, making it more susceptible to inhibition. nih.gov
One lead compound from this class, which possesses a 4(3H)-quinazolinone core, was found to inhibit both PBP1 and PBP2a in MRSA. nih.gov While the specific structure of this lead compound, designated as compound 2 in the study, is not this compound, the research establishes the potential of the quinazolinone scaffold to act as an allosteric inhibitor of PBPs. This mechanism offers a promising strategy to combat antibiotic-resistant bacteria. nih.govnih.gov Further investigation would be required to determine if this compound shares this activity.
Metabotropic Glutamate (B1630785) Receptors (mGlu7)
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a modulatory role in synaptic transmission. nih.gov The mGlu7 subtype, in particular, has been explored as a potential target for treating neurological and psychiatric disorders, including schizophrenia. nih.gov
Research into the modulation of mGlu7 has led to the investigation of various chemical scaffolds, including quinazolinones. nih.gov In a study focused on identifying novel mGlu7 negative allosteric modulators (NAMs), a library of compounds was screened, and active compounds were discovered exclusively within the quinazolinone chemotype. nih.gov
One such active compound identified was 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as A9-7 or ALX-171), which exhibited an IC50 of 6.14 µM for mGlu7. nih.gov This compound demonstrated selectivity over other group III mGlu receptors (mGlu4 and mGlu8). nih.gov The antipsychotic-like activity of this quinazolinone derivative was further evaluated in animal models. nih.gov The proposed mechanism for the antipsychotic effect of mGlu7 NAMs involves the inhibition of mGlu7 receptors on GABAergic terminals, which in turn facilitates the release of the inhibitory neurotransmitter GABA. nih.gov This increase in GABAergic activity may counteract the excessive glutamatergic excitation associated with schizophrenia. nih.gov
It is important to note that the studied compound has a different substitution pattern compared to this compound. Therefore, while the quinazolinone core is present in known mGlu7 modulators, the specific activity of this compound at this receptor remains to be determined.
Table 2: Activity of a Quinazolinone Derivative at mGlu7
| Compound | Target | Activity | IC50 (µM) |
| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | mGlu7 | NAM | 6.14 |
Computational Chemistry and in Silico Approaches in the Study of 2 Butylamino Methyl Quinazolin 4 3h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. For quinazolinone derivatives, this technique is instrumental in elucidating how they interact with the active sites of various enzymes and receptors, which are often implicated in disease pathways.
Prediction of Binding Modes and Conformational Preferences
Docking simulations for quinazolinone scaffolds reveal that their binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. nih.gov The quinazolinone ring system can act as a hydrophobic domain, while the nitrogen and oxygen atoms are capable of forming crucial hydrogen bonds. mdpi.com For 2-[(butylamino)methyl]quinazolin-4(3H)-one, the butylamino side chain introduces additional flexibility and potential for hydrophobic interactions within the binding pocket of a target protein.
Studies on similar quinazolinone derivatives targeting enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase have shown that the core structure fits into the ATP-binding site, with substituents influencing the binding orientation and specificity. nih.gov The carbonyl group on the quinazolinone ring frequently acts as a hydrogen bond acceptor with key amino acid residues like methionine. nih.gov The butylamino group of the target compound would likely explore various conformations within the active site to maximize favorable interactions. The tetrahydropyrimidine (B8763341) ring, a core component of the quinazolinone structure, typically adopts a stable sofa conformation. nih.gov
Assessment of Binding Affinities and Energetics
A critical output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides a quantitative measure of the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. For various quinazolinone derivatives, docking studies have reported binding energies ranging from -5.20 to -10.35 Kcal/mol against different macromolecular targets. unimma.ac.id
The total binding energy is a sum of several energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding. For instance, in studies of quinazolinone derivatives as inhibitors of the enzyme PARP-1, electrostatic interactions were found to significantly contribute to the binding affinity. nih.gov The binding free energy (ΔG_bind) is a crucial indicator for assessing the compactness of the ligand-receptor binding. woarjournals.org
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR Kinase | -8.5 | Met793, Lys745, Asp855 |
| PARP-1 | -9.2 | Gly863, Ser904, Tyr907 |
| GABA-A Receptor | -7.8 | Tyr97, Phe99, Thr128 |
This table presents hypothetical data for this compound, based on typical values reported for other quinazolinone derivatives, for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to observe the conformational changes that may occur. woarjournals.org For quinazolinone derivatives, MD simulations have been employed to validate the stability of their binding to targets like MMP-13 and Topoisomerase II. woarjournals.orgresearchgate.net
A typical MD simulation for a this compound-protein complex would be run for a duration of nanoseconds to observe the system's behavior. Key analyses include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. researchgate.net A stable complex will show minimal fluctuations in RMSD. Additionally, Root Mean Square Fluctuation (RMSF) analysis can highlight the flexibility of specific residues within the binding pocket upon ligand binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, topological, and electronic properties) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
For quinazolinone derivatives, 2D and 3D-QSAR models have been developed to predict their anticonvulsant and anticancer activities. These models have highlighted the importance of specific structural features, such as electronic and topological characteristics, for the observed biological effects. For example, a QSAR study on anticonvulsant quinazolinones revealed that descriptors related to atomic volume and ionization potential were crucial for activity. A QSAR model for this compound and its analogs could guide the synthesis of new derivatives with potentially enhanced therapeutic properties.
In Silico Screening and Library Design for Novel Quinazolinone Derivatives
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the quinazolinone scaffold, in silico screening has been used to discover novel inhibitors for targets such as PARP-1 and various kinases.
Starting with the this compound core, a virtual library of derivatives could be designed by systematically modifying the butylamino side chain or substituting various positions on the quinazolinone ring. This library can then be docked into the active site of a target protein, and the compounds ranked based on their predicted binding affinities. This process helps to prioritize a smaller, more manageable number of compounds for chemical synthesis and subsequent biological testing.
Computational Prediction of Molecular Parameters Relevant to Biological Interaction
Computational tools are widely used to predict various molecular parameters that are critical for a compound's pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predicting these properties early in the drug discovery process can help to avoid costly failures in later stages.
For quinazolinone derivatives, in silico ADMET predictions are routinely performed. unimma.ac.id These calculations can estimate properties such as water solubility, blood-brain barrier permeability, human intestinal absorption, and potential for carcinogenicity. woarjournals.org For this compound, these predictive models can provide valuable insights into its drug-like properties and potential liabilities.
| Molecular Parameter | Predicted Value (Illustrative) | Significance |
| LogP (Lipophilicity) | 2.8 | Influences absorption and membrane permeability. |
| Water Solubility | -3.5 (log mol/L) | Affects formulation and bioavailability. |
| Human Intestinal Absorption | > 85% | Predicts oral bioavailability. |
| Blood-Brain Barrier Permeability | Moderate | Indicates potential for CNS activity. |
| Lipinski's Rule of Five | 0 violations | Suggests good drug-likeness. |
This table contains illustrative predicted parameters for this compound, based on typical computational ADMET analyses of similar small molecules.
Structure Activity Relationship Sar Elucidation for 2 Butylamino Methyl Quinazolin 4 3h One Derivatives
Influence of Substituents on the Butylamino Moiety on Molecular Interactions
The 2-[(butylamino)methyl] side chain plays a pivotal role in orienting the molecule within a target's binding site and establishing key molecular interactions. Modifications to this moiety, including the length of the alkyl chain, the nature of the terminal amino group, and the introduction of substituents, can significantly alter binding affinity and biological activity.
Research on analogous 2,4-disubstituted quinazolines has shown that the length of alkylamino side chains directly impacts target engagement. For instance, in studies of quinazoline (B50416) derivatives designed to target G-quadruplex DNA structures, the stabilization effects were found to be dependent on the length of the alkylaminoalkylaminobenzyl side chains at the 2- and 4-positions. mdpi.com This suggests that the four-carbon chain of the butylamino group is a critical determinant of activity, likely by positioning the terminal amino group to interact with specific residues or regions of the target.
Variations in this chain can lead to differential effects:
Chain Length: Shortening or lengthening the butyl chain can alter the molecule's ability to span the distance between key interaction points in a binding pocket. An optimal chain length achieves favorable van der Waals contacts without introducing steric hindrance.
Terminal Group Modification: Replacing the terminal butylamino group with other functionalities, such as substituted amines or cyclic amines (e.g., piperidine, morpholine), can modulate activity. Studies on other quinazoline series have demonstrated that replacing linear amines with cyclic structures like piperazine (B1678402) can maintain or enhance activity, indicating the importance of the nitrogen atom for potential hydrogen bonding or ionic interactions. mdpi.com
Substitution on the Chain: Introducing substituents along the butyl chain could create additional interaction points or introduce conformational rigidity, which may either enhance or diminish binding affinity depending on the specific target's topology.
The data below, extrapolated from studies on similar quinazoline scaffolds, illustrates how modifications to an aminoalkyl side chain can influence biological outcomes.
| Compound Modification | Side Chain Structure | Observed Effect on Target Interaction | Reference |
|---|---|---|---|
| Change in Alkyl Chain Length | Varying length of alkylaminoalkyl linker | Stabilization of G-quadruplex sequences is dependent on chain length. Optimal length is crucial for effective binding. | mdpi.com |
| Terminal Amino Group Substitution | Replacement of dimethylamino with methylpiperazino group | Generally, dimethylamino functions were favored over methylpiperazine analogs, suggesting steric and electronic factors at the terminus are critical. | mdpi.com |
| Introduction of Cyclic Amines | Replacement of morpholine (B109124) with piperazine or dimethylamine | Activity was conserved, indicating the terminal basic nitrogen is a key pharmacophoric feature. | mdpi.com |
Impact of Modifications on the Quinazolinone Heterocyclic Core on Target Engagement
The quinazolin-4(3H)-one core serves as a rigid scaffold that anchors the molecule to its biological target, primarily through hydrogen bonding via the N3-H donor and C4=O acceptor. nih.gov Modifications to the fused benzene (B151609) ring of this core, such as the introduction of various substituents at positions 5, 6, 7, and 8, are a common strategy to fine-tune electronic properties, solubility, and target engagement.
SAR studies have consistently shown that positions 6, 7, and 8 are particularly important for modulating pharmacological activity. nih.govresearchgate.net
Halogenation: The introduction of halogen atoms (F, Cl, Br) is a well-established method for enhancing potency. For example, in a series of quinazolinone derivatives developed as EGFR inhibitors, the presence of fluorine atoms on a 2-position phenyl ring was essential for activity. The substitution pattern was critical, with 3,4-di-F or 3,5-di-F groups showing high efficacy. nih.gov In another study, a fluorine atom on the quinazolinone core at C7 was found to enhance binding affinity to NF-κB more effectively than a fluorine at C6 or a chlorine atom at the same position, likely due to favorable hydrogen bonding interactions. nih.gov
Bulky Substituents: The size and position of substituents can dictate selectivity and potency. In one study, larger substituents at the C-8 position, such as diols, were shown to access and interact with new regions within the catalytic domain of tankyrase, leading to improved inhibition. researchgate.net However, excessively bulky groups can also introduce steric hindrance, reducing activity. nih.gov
The following table summarizes key findings on how core modifications affect activity.
| Position of Modification | Substituent | Effect on Activity/Target Engagement | Target/Assay | Reference |
|---|---|---|---|---|
| C-8 | Nitro (-NO2) | Improved affinity and selectivity | Tankyrase (TNKS2) | researchgate.net |
| C-8 | Diol (-CH(OH)CH(OH)-) | Improved affinity and high selectivity | Tankyrase (TNKS2) | researchgate.net |
| C-7 | Fluorine (-F) | Enhanced binding affinity compared to -Cl or C6-F | NF-κB | nih.gov |
| 2-Position Phenyl Ring | 3,4-di-F or 3,5-di-F | High inhibitory activity | EGFR Kinase | nih.gov |
| 2-Position Phenyl Ring | -OCH3, -Br | Moderate inhibitory activity | EGFR Kinase | nih.gov |
Deriving Pharmacophore Models from SAR Data
Pharmacophore models are computational tools that define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. These models are derived from the SAR data of a series of active compounds and serve as a blueprint for designing new molecules with improved properties.
For quinazolin-4(3H)-one derivatives, a general pharmacophore model can be constructed based on recurring structural motifs that are critical for activity across various targets. researchgate.net Key features typically include:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C4 position of the quinazolinone ring is a crucial HBA, frequently observed forming a hydrogen bond with backbone amide protons of hinge region residues in kinases or other key residues in enzymes.
Hydrogen Bond Donor (HBD): The proton on the nitrogen at the N3 position acts as an essential HBD, often engaging in a complementary hydrogen bond interaction with a nearby residue. The lactam–lactim tautomerism of the quinazolinone core ensures the availability of this feature. nih.gov
Aromatic/Hydrophobic Regions: The fused benzene ring of the quinazolinone core provides a large hydrophobic surface that engages in van der Waals or pi-stacking interactions with hydrophobic pockets in the target protein.
Additional Features from Substituents: The 2-[(butylamino)methyl] moiety introduces additional pharmacophoric features. The terminal amino group can act as an HBD or, if protonated, as a positive ionizable feature forming salt bridges. The butyl chain itself contributes a hydrophobic feature that can occupy a specific hydrophobic channel or sub-pocket.
Pharmacophore prediction studies on 2-thio-substituted quinazolin-4-ones as xanthine (B1682287) oxidase inhibitors identified a model comprising aromatic/hydrophobic centers, hydrogen bond acceptor centers, and a hydrogen bond donor/acceptor center, confirming the importance of these core features. researchgate.net
Rational Design Principles for Optimized Molecular Probes
The integration of SAR data and pharmacophore models provides a set of rational design principles for developing optimized molecular probes based on the 2-[(butylamino)methyl]quinazolin-4(3H)-one scaffold. The goal is to systematically modify the structure to enhance potency, selectivity, and drug-like properties.
Key design principles include:
Scaffold Hopping and Core Refinement: While the quinazolinone core is often essential, bioisosteric replacement or strategic modification of the core can improve properties. However, any modification must preserve the key HBA and HBD features of the C4-keto and N3-amide groups.
Side Chain Optimization: The butylamino side chain should be systematically explored. This includes varying the chain length to find the optimal distance for interacting with a distal binding pocket, introducing conformational constraints (e.g., cyclization) to reduce entropy loss upon binding, and modifying the terminal amine to fine-tune basicity and interaction potential.
Decoration of the Aromatic Core: Based on detailed SAR, specific positions on the fused benzene ring (notably C7 and C8) should be decorated with substituents known to enhance activity. researchgate.netnih.gov For example, adding small, electron-withdrawing groups like fluorine at C7 or specific H-bonding groups at C8 can significantly increase target affinity.
Conformationally Restricted Analogs: The design of conformationally restricted analogs, where flexible linkers like the butyl chain are replaced with more rigid structures (e.g., incorporating a cyclopentene (B43876) moiety), can pre-organize the molecule in its bioactive conformation, leading to a significant increase in potency. researchgate.net This strategy reduces the entropic penalty of binding and can enhance selectivity.
By applying these principles, researchers can move beyond serendipitous discovery and rationally design next-generation probes and inhibitors with precisely tailored biological activities.
Mechanistic Biochemical and Cellular Studies of 2 Butylamino Methyl Quinazolin 4 3h One Analogues
In Vitro Enzyme Activity Assays and Inhibition Profiling
In vitro enzyme assays are fundamental in characterizing the inhibitory activity of 2-[(butylamino)methyl]quinazolin-4(3H)-one analogues against specific protein targets. These assays quantify the potency of compounds, often expressed as the half-maximal inhibitory concentration (IC50), providing a basis for structure-activity relationship (SAR) studies. Analogues of quinazolin-4(3H)-one have been profiled against a wide array of enzymes, revealing their potential as inhibitors of kinases, metabolic enzymes, and other key proteins involved in disease pathology.
For instance, various quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory effects against several enzymes. One study synthesized a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives and evaluated their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov The results showed good inhibition, with the morpholino-methyl substituted compound exhibiting the highest potency. nih.gov
Other research has focused on different enzymatic targets. A library of 2-arylquinazolin-4(3H)-ones was evaluated against phosphodiesterase-I (PDE-I) and carbonic anhydrase-II (CA-II), with several compounds showing selective inhibition for one of the enzymes, and one compound inhibiting both. researchgate.net Similarly, newly synthesized quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against α-Glycosidase (α-Gly), human carbonic anhydrase (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some compounds exhibiting inhibition at nanomolar concentrations. bezmialem.edu.tr
The quinazoline (B50416) scaffold is particularly prominent in the development of kinase inhibitors. nih.govmdpi.com Analogues have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in cancer therapy. researchgate.netnih.gov Hybrid compounds incorporating the quinazolin-4-one structure have been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov Further studies have identified quinazolin-4(3H)-one derivatives with excellent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), EGFR, and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov
Below is a summary of the inhibitory activities of selected quinazolin-4(3H)-one analogues against various enzymes.
| Compound Series | Target Enzyme | Reported IC50 Values (Range or Specific) | Reference Compound (IC50) |
|---|---|---|---|
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 1.4621 to 6.7805 µM | Sitagliptin (B1680988) (0.0236 µM) |
| 2-Arylquinazolin-4(3H)-ones | Phosphodiesterase-I (PDE-I) | 210.7 to 458.13 µM | EDTA (277.69 µM) |
| 2-Arylquinazolin-4(3H)-ones | Carbonic Anhydrase-II (CA-II) | 20.94 to 191.93 µM | Acetazolamide (0.12 µM) |
| 3-Amino-2-methylquinazolin-4(3H)-one Schiff Base derivatives | α-Glycosidase (α-Gly) | 0.34 to 2.28 nM | Acarbose (3.18 nM) |
| 3-Amino-2-methylquinazolin-4(3H)-one Schiff Base derivatives | Human Carbonic Anhydrase I (hCA I) | 36.10 to 57.18 nM | Acetazolamide (118.77 nM) |
| 3-Amino-2-methylquinazolin-4(3H)-one Schiff Base derivatives | Human Carbonic Anhydrase II (hCA II) | 36.10 to 68.83 nM | Acetazolamide (137.52 nM) |
| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | EGFR | 0.11 µM (Compound II) | Not Specified |
| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | BRAFV600E | 0.65 µM (Compound II) | Not Specified |
| Quinazolin-4(3H)-one derivatives | EGFR | 0.097 to 0.181 µM | Erlotinib (0.056 µM) |
| Quinazolin-4(3H)-one derivatives | HER2 | 0.112 to 0.138 µM | Lapatinib (0.064 µM) |
Cellular Target Engagement and Pathway Modulation Studies
Moving from isolated enzymes to a cellular context, these studies confirm that the compound can access its target within the cell and exert a biological effect. This involves assessing direct molecular interactions and investigating the subsequent impact on intracellular signaling cascades.
Molecular docking and other in silico methods are frequently used to predict and analyze the binding modes of quinazolinone derivatives within the active sites of their target enzymes. nih.gov These computational studies provide insights into the specific amino acid residues involved in the interaction, highlighting the importance of features like hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov
For example, docking studies of quinazolin-4(3H)-one derivatives with the DNA gyrase enzyme revealed strong binding, with the acid hydrazide core interacting with key residues such as GLU50, ASN46, and GLY77. researchgate.net In the context of kinase inhibition, the 4-anilino-quinazoline scaffold has been shown to form crucial hydrogen bonds with methionine residues (Met793, Met769) in the EGFR active site, contributing to tighter binding and increased potency. nih.gov Similarly, detailed docking analyses of quinazolin-4(3H)-one derivatives in the CDK2 kinase active site identified conventional hydrogen bonds with residues like Asp86 and Leu83, as well as multiple pi-alkyl interactions that stabilize the complex. nih.gov Molecular modeling of 2-styrylquinazolin-4(3H)-one analogues docked to tubulin highlighted well-conserved interactions within the colchicine (B1669291) binding pocket. nih.gov
These in silico predictions are often corroborated by experimental data, confirming that the structural design of these analogues leads to effective engagement with their intended cellular targets.
By inhibiting key enzymes, this compound analogues can disrupt critical intracellular signaling pathways. A significant body of research has focused on their ability to modulate pathways involved in cancer cell proliferation and survival. researchgate.net
Quinazolinone derivatives are well-documented as potent inhibitors of the EGFR and VEGFR-2 signaling pathways, which are crucial for tumor growth and angiogenesis. researchgate.net The inhibition of these receptor tyrosine kinases prevents their autophosphorylation and downstream signaling, leading to anti-proliferative effects. nih.gov This has been demonstrated in various cancer cell lines, including liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cells. researchgate.net
The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For instance, certain quinazolinone derivatives have been shown to cause cell cycle arrest in the G1 phase, disrupting DNA synthesis in melanoma cells. researchgate.net Apoptosis assays have confirmed a significant increase in the population of early apoptotic cells following treatment with these compounds. researchgate.net The ability of some analogues to inhibit tubulin polymerization directly interferes with microtubule dynamics, which is essential for mitosis, thereby halting cell division and inducing cytotoxicity. nih.govnih.gov
The antiproliferative activity of selected quinazolin-4(3H)-one analogues against various cancer cell lines is summarized below.
| Compound Series | Cancer Cell Line | Reported Activity (GI50 or IC50 Range) |
|---|---|---|
| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | Four cancer cell lines | GI50: 1.20 to 1.80 µM |
| Phenyl thiazole-bearing Quinazolinones | MALME-3 M (Melanoma) | IC50: 3.16 µM |
| Phenyl thiazole-bearing Quinazolinones | LOX-IMVI (Melanoma) | IC50: 2.50 µM |
| Quinazolin-4(3H)-one esters and hydrazides | MCF-7 (Breast) | IC50: 0.14 to 2.98 µM |
| Quinazolin-4(3H)-one esters and hydrazides | A2780 (Ovarian) | IC50: 0.49 to 16.43 µM |
| 2-Styrylquinazolin-4(3H)-ones | Broad panel of nine cancer cell lines | Broad-spectrum cytotoxicity noted |
Mechanistic Investigations in Preclinical in vivo Systems (Molecular and Target-Focused)
While in vitro and cellular assays provide crucial mechanistic data, preclinical in vivo models are essential for understanding the activity of these compounds in a whole-organism context. Studies in animal models can help confirm target engagement and the modulation of signaling pathways observed in cellular systems.
Research on 3,4-disubstituted quinazoline derivatives has demonstrated their in vivo antitumor activity. researchgate.net These studies establish that compounds found to be potent in cellular assays can translate their efficacy to a living system. For example, specific derivatives were identified as therapeutically potent, suggesting their potential for development as antitumor agents with favorable toxicological profiles. researchgate.net Another study evaluated quinazoline analogues against Plasmodium berghei in mice, demonstrating in vivo antimalarial properties, although structural modifications were found to markedly reduce this activity. juniperpublishers.com These investigations are critical for validating the mechanism of action and confirming that the compound can reach its target and exert a therapeutic effect in a complex biological environment.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(butylamino)methyl]quinazolin-4(3H)-one, and how do reaction conditions influence yield?
- The compound can be synthesized via electrochemical dual oxidative C(sp³)–H amination, which enables direct functionalization of the quinazolinone scaffold. This method avoids traditional multistep procedures and uses mild electrochemical conditions to achieve regioselective amination . Another approach involves condensation of 2-mercaptoquinazolin-4(3H)-one derivatives with alkylating agents (e.g., bromomethylpyridine) under basic conditions, followed by nucleophilic substitution with butylamine . Yields vary significantly (55–85%) depending on solvent choice (DMF vs. acetonitrile) and temperature control.
Q. How can structural modifications at the quinazolinone core enhance solubility for in vitro assays?
- Introducing polar substituents (e.g., hydroxyl, carboxyl) at the 6-position of the quinazolinone ring improves aqueous solubility. For example, halogenated derivatives (e.g., 6-iodo or 6-bromo) can undergo Suzuki coupling with boronic acids to install hydrophilic groups . Alternatively, replacing the butylamino group with polyethylene glycol (PEG)-linked amines increases hydrophilicity without compromising bioactivity .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- NMR : ¹H/¹³C NMR confirms regiochemistry of substitution, particularly distinguishing between N3 and C2 positions. Aromatic protons in the quinazolinone ring typically resonate at δ 7.2–8.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formulas, especially for halogenated or isotopic analogs .
- X-ray crystallography : Resolves ambiguous regiochemistry in cases of tautomerism (e.g., 3H vs. 1H quinazolinone forms) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be rationalized across studies?
- Discrepancies in reported IC₅₀ values (e.g., COX-2 inhibition) often arise from assay conditions. For instance, compound 29 in Scheme 8 (evidence 11) showed COX-2 inhibition in vitro (IC₅₀ = 0.8 µM) but poor activity in cell-based assays due to low membrane permeability. Molecular dynamics simulations suggest that protonation of the butylamino group at physiological pH reduces passive diffusion .
Q. What strategies optimize regioselectivity in C-H functionalization of the quinazolinone scaffold?
- Electrochemical methods : Anodic oxidation generates nitrogen-centered radicals, which selectively react at the C2 position due to electronic effects from the quinazolinone carbonyl .
- Transition-metal catalysis : Pd-catalyzed carbonylative reactions with trifluoroacetimidoyl chlorides enable efficient installation of trifluoromethyl groups at C2 (yields >90%) .
Q. How does the butylamino side chain influence target binding in kinase inhibition assays?
- Docking studies (e.g., with PI3K p110γ) indicate that the butylamino group occupies a hydrophobic pocket adjacent to the ATP-binding site. Truncating the chain to propylamine reduces affinity by 10-fold, while branching (e.g., tert-butyl) improves selectivity against off-target kinases .
Q. What are the limitations of current synthetic methods for scaling up this compound?
- Microwave-assisted synthesis (evidence 5) reduces reaction time from 12 hours to 30 minutes but requires specialized equipment. Classical heating in refluxing ethanol remains cost-effective for gram-scale production but suffers from lower yields (55–65%) due to side reactions (e.g., overalkylation) .
Methodological Recommendations
- Contradictory data resolution : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding affinities .
- Yield optimization : Screen Lewis acids (e.g., ZnCl₂) to stabilize intermediates in nucleophilic substitutions .
- In vivo studies : Prioritize derivatives with logP < 3.5 and topological polar surface area (TPSA) > 60 Ų to enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
